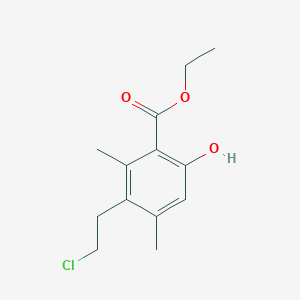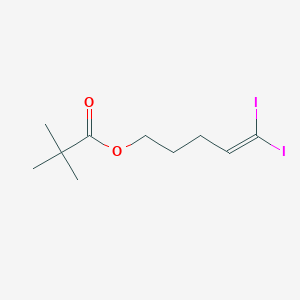
5,5-diiodopent-4-enyl 2,2-dimethylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Diiodopent-4-enyl 2,2-dimethylpropanoate is a chemical compound known for its unique structure and properties It is an ester derived from propanoic acid and features two iodine atoms attached to a pentenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-diiodopent-4-enyl 2,2-dimethylpropanoate typically involves the esterification of 5,5-diiodopent-4-en-1-ol with 2,2-dimethylpropanoic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5,5-Diiodopent-4-enyl 2,2-dimethylpropanoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be employed to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different oxygenated or hydrogenated compounds.
Scientific Research Applications
5,5-Diiodopent-4-enyl 2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound can be used in biochemical studies to investigate the effects of iodine-containing compounds on biological systems.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,5-diiodopent-4-enyl 2,2-dimethylpropanoate involves its interaction with molecular targets through its iodine atoms and ester functional group. The compound can participate in various chemical reactions, leading to the formation of different products that can exert biological or chemical effects. The specific pathways and targets depend on the context of its use and the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
- 5,5-Diiodopentyl 2,2-dimethylpropanoate
- Iodomethyl 2,2-dimethylpropanoate
Uniqueness
5,5-Diiodopent-4-enyl 2,2-dimethylpropanoate is unique due to the presence of the pentenyl group with two iodine atoms, which imparts distinct reactivity and properties compared to similar compounds. This structural feature makes it valuable for specific applications in synthesis and research.
Properties
CAS No. |
823180-10-5 |
|---|---|
Molecular Formula |
C10H16I2O2 |
Molecular Weight |
422.04 g/mol |
IUPAC Name |
5,5-diiodopent-4-enyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C10H16I2O2/c1-10(2,3)9(13)14-7-5-4-6-8(11)12/h6H,4-5,7H2,1-3H3 |
InChI Key |
RRGJFVOZXXNSSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OCCCC=C(I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


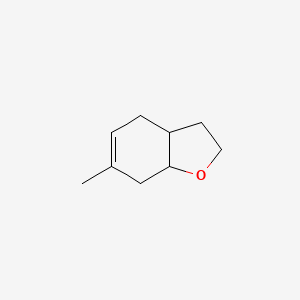
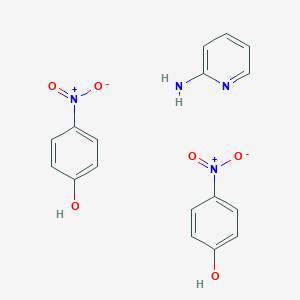
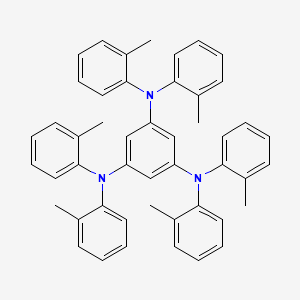
![5-Amino-3-[2-(piperidin-1-yl)anilino]-1H-pyrazole-4-carbonitrile](/img/structure/B14216675.png)
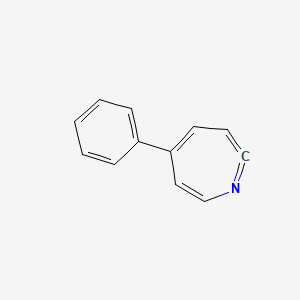
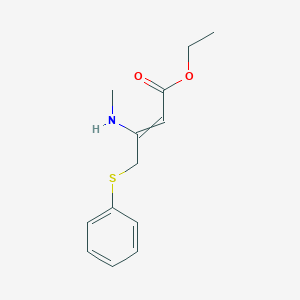
![6,6'-Diiodo-2,2',4,4'-tetramethyl[1,1'-biphenyl]-3,3'-dithiol](/img/structure/B14216690.png)
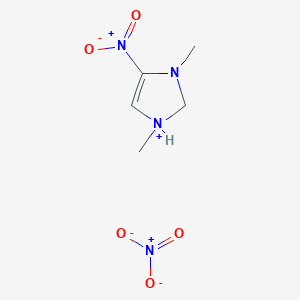
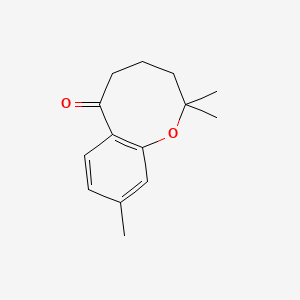
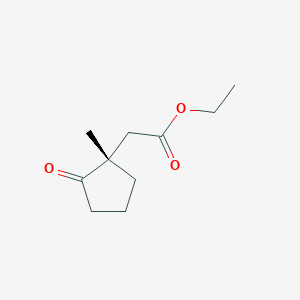
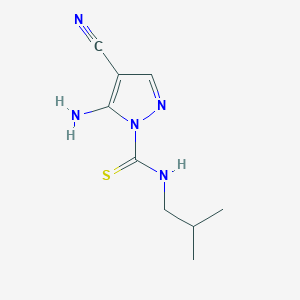
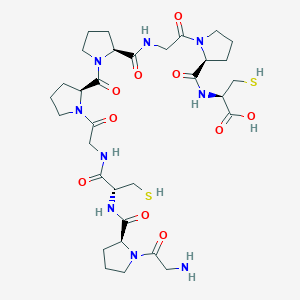
amino}phenol](/img/structure/B14216717.png)
